1-Cycloheptylpropan-1-amine
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Overview
Description
1-Cycloheptylpropan-1-amine is an organic compound with the molecular formula C10H21N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms and hydrogen atoms. This compound is notable for its cycloheptyl group attached to a propan-1-amine structure, making it a unique member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cycloheptylpropan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cycloheptanone with propan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as a nitrile or an imine, using a metal catalyst like palladium on carbon. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
1-Cycloheptylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cycloheptylpropan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclohexylpropan-1-amine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclooctylpropan-1-amine: Contains a cyclooctyl group, making it slightly larger and potentially more sterically hindered.
Uniqueness: 1-Cycloheptylpropan-1-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six- or eight-membered counterparts. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-cycloheptylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-10(11)9-7-5-3-4-6-8-9/h9-10H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUFTKJJGRYTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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